OSU-03012

Catalog No.
S003887
CAS No.
742112-33-0
M.F
C26H19F3N4O
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OSU-03012

CAS Number

742112-33-0

Product Name

OSU-03012

IUPAC Name

2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide

Molecular Formula

C26H19F3N4O

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34)

InChI Key

YULUCECVQOCQFQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F

Synonyms

AR12; AR-12; AR 12; OSU03012; OSU-03012; OSU 03012.;2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F

Description

The exact mass of the compound PDK1 inhibitor AR-12 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

AR-12 (OSU-03012) is an orally administered drug currently under investigation for its potential to treat various cancers. Its mechanism of action hinges on its ability to inhibit pyruvate dehydrogenase kinase 1 (PDK1) []. PDK1 is an enzyme that plays a crucial role in regulating cellular metabolism by inactivating pyruvate dehydrogenase (PDH). PDH is responsible for converting pyruvate, a product of glycolysis, into acetyl-CoA, which fuels the citric acid cycle for energy production [].

AR-12's Mechanism of Action

By inhibiting PDK1, AR-12 promotes the activation of PDH, leading to increased conversion of pyruvate to acetyl-CoA. This shift in metabolism disrupts cancer cells' dependence on aerobic glycolysis (the Warburg effect) for energy production and forces them to rely on the less efficient mitochondrial oxidative phosphorylation pathway []. Additionally, AR-12 has been shown to inhibit AKT, a protein involved in cell survival and proliferation, and may also impact the endoplasmic reticulum stress response pathway in cancer cells [].

Preclinical Studies and Early Clinical Trial Results

Preclinical studies have demonstrated AR-12's antitumor activity in various cancer models, either alone or in combination with other therapies []. A first-in-human phase I clinical trial evaluated the safety, tolerability, and maximum tolerated dose (MTD) of AR-12 in patients with advanced solid tumors []. The trial found that AR-12 was relatively safe and well-tolerated, with fatigue, rash, nausea, and bloating as the most common side effects []. The recommended phase II dose was established at 800mg administered twice daily []. Although no significant tumor shrinkage was observed, the study showed signs of AR-12 modulating the intended signaling pathways within cancer cells [].

  • Origin: AR-12 is a derivative of celecoxib, a widely used COX-2 inhibitor, but lacks its COX-2 inhibitory activity [].
  • Significance: AR-12 acts as a potent inhibitor of PDK1 (phosphoinositide-dependent protein kinase 1), a key enzyme in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer [, ]. This makes AR-12 a promising candidate for cancer treatment.

Molecular Structure Analysis

  • AR-12 belongs to the class of pyrazoles with a trifluoromethyl and phenanthrene substituent group [].
  • The key feature is the presence of a pyrazole ring, which is believed to be crucial for its binding to PDK1 [].

Chemical Reactions Analysis

  • The detailed synthesis of AR-12 is not publicly available.
  • However, the compound is known to be stable and orally bioavailable [, ].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of AR-12 is limited.
  • However, being a small molecule, it is likely soluble in organic solvents and has a relatively high melting point.
  • AR-12 binds to and inhibits the activity of PDK1, thereby preventing the phosphorylation and activation of Akt in the PI3K/Akt signaling pathway [, ].
  • Inhibition of Akt disrupts various cellular processes essential for tumor cell growth and survival, ultimately leading to cell death (apoptosis) [].
  • Limited information exists on the specific toxicity of AR-12.
  • However, a phase I clinical trial reported acceptable safety profiles at administered doses [].
  • Further studies are needed to comprehensively assess its safety profile.

The primary chemical reaction associated with OSU-03012 involves its interaction with the PDK1 protein. By inhibiting PDK1, OSU-03012 disrupts the phosphorylation of Akt and its downstream targets, which are crucial for cell survival signaling. This inhibition leads to the activation of apoptotic pathways and cell cycle arrest in cancer cells. The compound has been shown to induce apoptosis through both caspase-dependent and caspase-independent mechanisms, affecting various cellular pathways including those regulated by Bcl-2 family proteins and survivin .

OSU-03012 exhibits significant biological activity against a range of cancer types, including multiple myeloma, endometrial carcinoma, pancreatic carcinoma, and breast cancer. It has been observed to induce apoptosis in these cells by promoting mitochondrial dysfunction and activating caspases. In particular, studies have shown that OSU-03012 can lead to G2/M cell cycle arrest and significantly reduce cell viability in various cancer cell lines. The compound has also demonstrated potential antiviral properties, inhibiting the replication of viruses such as SARS-CoV-2 by targeting glucose-regulating protein 78 (GRP78), which plays a critical role in viral entry and replication .

The synthesis of OSU-03012 was developed at Ohio State University. The compound is synthesized through modifications of the celecoxib structure to eliminate its cyclooxygenase inhibitory properties while retaining its anticancer effects. The exact synthetic pathway may involve various organic reactions typical of drug development processes, including coupling reactions and functional group transformations that enhance its bioactivity against target proteins like PDK1 .

OSU-03012 is being explored for its therapeutic potential in treating various cancers due to its ability to induce apoptosis and inhibit tumor growth. Its applications extend beyond oncology; it has also been investigated for antiviral activity against several viruses, including those responsible for influenza and Zika virus infections. Current clinical trials are assessing its safety and efficacy in patients with recurrent or advanced solid tumors and lymphomas .

Research indicates that OSU-03012 interacts with multiple cellular pathways beyond just PDK1/Akt signaling. It has been shown to down-regulate proteins involved in survival signaling such as survivin and X-linked inhibitor of apoptosis protein (XIAP) while upregulating pro-apoptotic factors like BAX. Additionally, studies have highlighted its role in inducing endoplasmic reticulum stress responses that contribute to its apoptotic effects on cancer cells . Interaction studies are ongoing to further elucidate these mechanisms and their implications for therapeutic strategies.

Several compounds share structural similarities or biological activities with OSU-03012. These include:

Compound NameKey FeaturesUnique Aspects
CelecoxibCOX-2 inhibitor; anti-inflammatory propertiesAssociated gastrointestinal side effects
2,5-Dimethyl-CelecoxibCelecoxib derivative; reduced COX-2 activityPotential antiviral properties
OSU-03013Another celecoxib derivative; inhibits PDK1Similar mechanism but less studied
AR-12 (OSU-03012)Selective PDK1 inhibitor; induces apoptosisUnique focus on cancer and viral infections

OSU-03012 stands out due to its lack of cyclooxygenase activity while maintaining potent anticancer effects through distinct mechanisms involving PDK1 inhibition and induction of apoptosis across various cancer types .

Physicochemical and Biopharmaceutical Properties

OSU-03012 is a third-generation celecoxib derivative that exhibits distinct physicochemical characteristics optimized for therapeutic applications [1] [2]. The compound represents a synthetic organic molecule classified as a pyrazole derivative with enhanced biopharmaceutical properties compared to its parent compound [2] [3].

The molecular architecture of OSU-03012 consists of a phenanthrene-substituted pyrazole core linked to an acetamide group through an aromatic bridge [2] [3]. This structural configuration incorporates a trifluoromethyl group at position 3 of the pyrazole ring, which contributes to the compound's unique pharmacological profile and enhanced potency compared to earlier derivatives [1] [2]. The phenanthrene moiety at position 5 provides additional hydrophobic interactions that influence both binding affinity and cellular uptake characteristics [2] [3].

The compound's physicochemical properties reveal moderate lipophilicity balanced with sufficient aqueous solubility for biological applications [4] [5] [6]. OSU-03012 demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 70-92 milligrams per milliliter, equivalent to 152.03-199.8 millimolar solutions [4] [5] [7]. Ethanol solubility ranges from 7 to 15.2 milligrams per milliliter, while aqueous solubility remains limited at less than 1 milligram per milliliter [4] [5] [6]. This solubility profile necessitates the use of appropriate formulation strategies for in vivo applications.

The solid-state properties of OSU-03012 include a calculated density of 1.369 grams per cubic centimeter [4]. The compound requires storage at -20 degrees Celsius to maintain chemical stability, with reported shelf life exceeding three years under proper storage conditions [4] [8]. These stability characteristics support its development as a pharmaceutical agent suitable for extended clinical investigations.

Biopharmaceutical classification reveals OSU-03012 as a Class II compound according to the Biopharmaceutics Classification System, characterized by low aqueous solubility but high membrane permeability [9] [10]. This classification has significant implications for oral bioavailability and formulation development strategies.

Pharmacokinetic Behavior and Bioavailability

The pharmacokinetic profile of OSU-03012 has been characterized through both preclinical animal studies and human clinical trials, revealing important insights into its absorption, distribution, and elimination characteristics [11] [9] [10].

Oral bioavailability studies in rats demonstrate approximately 40 percent absorption following oral administration using standard vehicle formulations [9]. This bioavailability represents a significant improvement over many experimental anticancer agents, supporting the feasibility of oral dosing regimens for clinical applications [9]. However, initial clinical trials revealed substantial challenges with drug absorption related to formulation limitations [10].

Human pharmacokinetic data from Phase I clinical trials indicate dose-proportional absorption kinetics following single-dose administration [10]. Maximum plasma concentrations achieved approximately 1 micromolar levels at the maximum tolerated dose of 800 milligrams twice daily [10]. Importantly, steady-state concentrations following 28 days of continuous dosing reached approximately 2 micromolar levels, demonstrating favorable accumulation characteristics without excessive drug retention [12] [10].

The clinical pharmacokinetic profile exhibits high inter-individual variability, attributed primarily to inadequate disintegration and dissolution of the initial tablet formulation in gastric conditions [10]. This observation led to recommendations for improved formulation development to enhance absorption consistency and reduce pharmacokinetic variability [10]. The formulation challenges represent a critical area for continued development to optimize therapeutic outcomes.

Distribution characteristics reveal favorable tissue penetration properties, with demonstrated accumulation in tumor tissues at therapeutically relevant concentrations [11] [9] [13]. Preclinical xenograft studies confirm effective drug delivery to tumor sites, with maintained antitumor activity following oral administration over extended treatment periods [11] [9]. The compound demonstrates capacity to cross the blood-brain barrier, evidenced by its ability to modulate expression of efflux transporters ABCB1 and ABCG2 in normal brain tissue [13].

Protein binding characteristics have not been extensively characterized in clinical studies, though preclinical data suggest moderate to high protein binding based on the compound's physicochemical properties [14]. The binding interactions appear to involve multiple cellular targets, including chaperone proteins GRP78, HSP90, and HSP70, with calculated binding energies suggesting strong affinity interactions [15] [14].

Metabolic Pathways and Biotransformation

OSU-03012 undergoes complex biotransformation processes involving multiple cellular targets and metabolic pathways that extend beyond traditional xenobiotic metabolism [16] [17] [15]. The compound's mechanism of action involves direct interaction with cellular proteins rather than conventional cytochrome P450-mediated metabolism.

The primary metabolic interaction involves inhibition of ATPase activity in multiple chaperone proteins, particularly GRP78/BiP, HSP90, and HSP70 [15] [14]. These interactions occur with IC50 values in the clinically relevant 100-300 nanomolar range, indicating high-affinity binding relationships [15]. The compound causes rapid occlusion of amino-terminal epitopes of these target proteins while leaving carboxyl-terminal regions unaffected, suggesting specific binding site interactions [15].

Protein destabilization represents a major component of OSU-03012's metabolic effects [16] [17]. The compound significantly reduces the half-life of BiP/GRP78 protein through enhanced degradation pathways rather than transcriptional suppression [16]. This protein destabilization effect contributes to the compound's therapeutic mechanism through disruption of cellular stress response systems [16] [17].

Endoplasmic reticulum stress pathways constitute another critical aspect of OSU-03012 biotransformation [18] [12] [19]. The compound activates PERK-dependent signaling cascades, leading to enhanced autophagy through the PERK-eIF2α-ATF4-CHOP pathway [18] [12]. This activation results in increased LC3 processing and autophagosome formation, representing a significant metabolic consequence of drug exposure [18] [12].

Oxidative stress induction represents an additional metabolic pathway affected by OSU-03012 [20]. The compound promotes reactive oxygen species accumulation in hepatocellular carcinoma cells, with this oxidative stress contributing to autophagy induction and cellular toxicity [20]. The relationship between oxidative stress and autophagy appears to be mechanistically linked, with reactive oxygen species scavengers capable of inhibiting drug-induced autophagy [20].

Aurora kinase A inhibition has been identified as an additional metabolic target of OSU-03012 [21]. In silico molecular docking analysis reveals favorable binding interactions with calculated interaction energy of -109.901 kilocalories per mole, superior to known Aurora kinase inhibitors [21]. This interaction contributes to MYC protein destabilization through glycogen synthase kinase 3 activation [21].

PDK1/Akt Signaling Pathway Inhibition

OSU-03012 functions as a potent inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), demonstrating an IC50 value of 5 μM against recombinant PDK1 enzyme [1] [2]. This compound exhibits approximately 2-fold higher potency compared to its predecessor OSU-02067 in PDK1 inhibition assays [1]. The primary mechanism involves ATP-competitive inhibition of PDK1, which subsequently disrupts the phosphorylation and activation of downstream Akt signaling pathways.

In endometrial carcinoma cells, OSU-03012 treatment resulted in significant disruption of Akt signaling, characterized by decreased phosphorylation of Akt at both critical residues. Western blot analysis revealed dose-dependent inhibition of Akt phosphorylation at threonine-308, the primary phosphorylation site of PDK1, and serine-473 in multiple cancer cell lines including Ishikawa and HEC-1A endometrial carcinoma cells [3]. The compound induced nearly 90% cell apoptosis within 48 hours of treatment, accompanied by G2/M cell cycle arrest and reduced metastatic ability [3].

Studies in rhabdomyosarcoma demonstrated that OSU-03012 significantly inhibited phospho-Akt levels, with threonine-308 phosphorylation reduced by 35-42% in embryonal rhabdomyosarcoma and 42% in alveolar rhabdomyosarcoma. Similarly, serine-473 phosphorylation was decreased by 43% in alveolar rhabdomyosarcoma and 55% in embryonal rhabdomyosarcoma [4] [5]. These findings were corroborated by tissue microarray analysis showing elevated baseline phospho-Akt levels in rhabdomyosarcoma tissues compared to normal controls.

The downstream effects of PDK1 inhibition extend to glycogen synthase kinase-3β (GSK3β), a critical substrate of Akt. OSU-03012 treatment resulted in dose-dependent inhibition of GSK3β phosphorylation at serine-9, leading to its activation and subsequent downstream metabolic effects [6] [7]. This dephosphorylation of GSK3β correlates with increased phosphorylation of glycogen synthase, indicating a shift toward enhanced glycogen synthesis and altered cellular bioenergetics.

In schwannoma cells, OSU-03012 demonstrated selective cytotoxicity with IC50 values ranging from 2.1 to 5.4 μM in malignant and benign schwannoma cells, while normal human Schwann cells showed resistance with IC50 values greater than 12 μM [6]. This selectivity suggests that transformed cells with activated Akt signaling are particularly susceptible to PDK1 inhibition.

Endoplasmic Reticulum Stress Induction via PERK Activation

OSU-03012 induces endoplasmic reticulum stress through activation of PKR-like endoplasmic reticulum kinase (PERK), representing a distinct mechanism of action beyond PDK1 inhibition [8] [9]. In PERK-deficient cells, the cytotoxic effects of OSU-03012 were significantly attenuated, demonstrating the critical role of PERK signaling in the compound's anticancer activity [8].

The compound causes dose-dependent activation of PERK autophosphorylation, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α) and subsequent global protein synthesis inhibition [8]. This PERK activation triggers a cascade of downstream events including enhanced expression of Beclin 1 and ATG5, promoting autophagosome formation and cellular stress responses. The autophagy induction was confirmed through increased formation of LC3-positive vesicles and enhanced LC3-II conversion [8].

OSU-03012 treatment results in significant alterations in heat shock protein expression patterns. The compound causes PERK-dependent increases in 70-kDa heat shock protein (HSP70) expression while simultaneously decreasing 90-kDa heat shock protein (HSP90) and glucose-regulated protein 78 (GRP78/BiP) expression [8] [9]. The changes in HSP70 expression were determined to be post-transcriptional, indicating complex regulatory mechanisms beyond simple transcriptional activation.

GRP78/BiP downregulation appears to be a critical upstream event in OSU-03012-induced endoplasmic reticulum stress. This chaperone protein normally functions to maintain endoplasmic reticulum homeostasis and prevent unfolded protein accumulation. Its suppression by OSU-03012 leads to enhanced PERK signaling and subsequent cellular stress responses [9] [10].

The endoplasmic reticulum stress response includes activation of the IRE1/XBP1 pathway, which normally functions as a protective mechanism. However, knockdown studies revealed that IRE1 and XBP1 expression actually provides protection against OSU-03012 toxicity, suggesting that the compound overwhelms normal adaptive responses [9]. Loss of IRE1 function enhanced OSU-03012-induced JNK activation and facilitated transition from adaptive to apoptotic signaling pathways.

Apoptotic Pathway Regulation and Caspase-Independent Cell Death

OSU-03012 induces cell death through a unique caspase-independent mechanism that involves multiple proteolytic pathways and mitochondrial dysfunction [11] [12]. The compound promotes cathepsin B release from lysosomal compartments into the cytosol, where it undergoes proteolytic cleavage to generate active forms [8] [12]. This lysosomal dysfunction represents a critical early event in the cell death process.

The released cathepsin B facilitates cleavage of BH3-interacting domain death agonist (BID), a pro-apoptotic protein that links extrinsic and intrinsic apoptotic pathways [12]. BID cleavage generates truncated BID, which translocates to mitochondria and promotes mitochondrial outer membrane permeabilization. This process leads to the release of apoptosis-inducing factor (AIF) from mitochondria into the cytosol, where it translocates to the nucleus and initiates DNA fragmentation [8] [12].

Studies using cathepsin B-deficient cells confirmed the essential role of this protease in OSU-03012-induced cell death. In these cells, both BID cleavage and AIF release were significantly reduced, correlating with decreased cytotoxicity [8]. Similarly, genetic suppression of AIF function through siRNA knockdown substantially suppressed OSU-03012-induced cell killing, confirming the importance of this caspase-independent pathway.

The compound also activates caspase-4, a member of the inflammatory caspase family, in a PERK-dependent manner. Pro-caspase 4 degradation was observed following OSU-03012 treatment, and transient knockdown of caspase 4 expression suppressed compound toxicity [8]. Notably, caspase 4 activation occurs upstream of cathepsin B activation, as cathepsin B inhibition did not prevent caspase 4 cleavage but rather enhanced it.

OSU-03012-induced cell death is largely independent of classical apoptotic regulators. The compound's cytotoxicity was not altered by p53 mutation status, expression of ERBB1 variant III, or loss of phosphatase and tensin homolog function [11] [12]. Additionally, overexpression of anti-apoptotic proteins BCL-XL provided only modest protection, while BCL-2 overexpression showed no protective effect in certain cell types.

The formation of acidic intracellular vesicles represents another characteristic feature of OSU-03012-induced cell death. These low pH vesicles form through a cathepsin B-dependent mechanism and correlate with loss of cellular viability [8]. The vesicle formation was suppressed by HSP70 overexpression, suggesting that heat shock proteins can provide some protection against this form of cell death.

Aurora Kinase A Inhibition and MYC/MYCN Destabilization

OSU-03012 exhibits significant inhibitory activity against Aurora kinase A, a serine/threonine kinase critical for mitotic progression and oncogenic signaling [13] [14]. Molecular docking analysis revealed that OSU-03012 binds to Aurora kinase A with a calculated interaction energy of -109.901 kcal/mol, which is substantially lower than the binding energy of FXG (-89.273 kcal/mol), a specific Aurora kinase inhibitor [13] [14]. This strong binding affinity suggests that Aurora kinase A represents a physiologically relevant target for OSU-03012.

In vitro Aurora kinase A inhibition assays using recombinant enzyme confirmed that OSU-03012 significantly inhibits Aurora kinase A activity, although with lower potency compared to the specific inhibitor VX-680 [13] [14]. Despite this reduced potency, the compound demonstrated comparable effects on MYC and MYCN protein destabilization in neuroblastoma cells, suggesting that Aurora kinase A inhibition contributes meaningfully to the overall biological activity.

The mechanism of MYC family protein destabilization involves Aurora kinase A-mediated phosphorylation of GSK3β, leading to its inactivation [13] [14]. Under normal conditions, Aurora kinase A phosphorylates GSK3β, preventing it from phosphorylating and targeting MYC and MYCN proteins for degradation. OSU-03012 inhibition of Aurora kinase A allows GSK3β activation, resulting in increased phosphorylation and subsequent proteasomal degradation of MYC and MYCN proteins.

Comparative analysis between OSU-03012 and VX-680 revealed that both compounds caused similar degrees of MYC and MYCN destabilization in neuroblastoma cell lines, supporting the hypothesis that Aurora kinase A inhibition contributes to OSU-03012's anti-cancer effects [13] [14]. However, the observation that Akt phosphorylation was barely detectable in neuroblastoma cells under normal culture conditions suggests that Aurora kinase A, rather than PDK1, may be the primary target responsible for MYC family protein effects in this cell type.

The impact on MYC and MYCN proteins is particularly significant in neuroblastoma, where approximately half of aggressive cases exhibit MYCN amplification associated with poor prognosis [13] [14]. Non-MYCN amplified neuroblastomas often express high levels of MYC instead, making both proteins attractive therapeutic targets. OSU-03012's ability to destabilize both MYC and MYCN through Aurora kinase A inhibition provides a mechanistic rationale for its activity in these challenging pediatric cancers.

Non-Canonical Targets: Acetyl-CoA Synthetase Inhibition

OSU-03012 functions as an ATP-competitive, time-dependent inhibitor of acetyl coenzyme A synthetase, representing a non-canonical target that contributes to its broad antimicrobial and anticancer activities [15] [16]. Chemical-genetic profiling approaches in yeast identified acetyl-CoA synthetase as a primary target, with subsequent biochemical studies confirming direct enzyme inhibition [15] [16].

The compound demonstrates selectivity for acetyl-CoA synthetase in fungi and parasites compared to mammalian cells, where acetyl-CoA is primarily synthesized through the alternative enzyme ATP-citrate lyase [15] [16]. This selectivity explains the compound's antifungal activity against Candida albicans, non-albicans Candida species, Cryptococcus neoformans, Blastomyces dermatitidis, Histoplasma, and Coccidioides species [17] [15].

OSU-03012-treated fungal cells exhibit phenotypes consistent with genetic reduction of acetyl-CoA synthetase activity, including induction of autophagy, decreased histone acetylation, and loss of cellular integrity [15] [16]. The autophagy induction represents a cellular stress response to reduced acetyl-CoA availability, which is essential for numerous biosynthetic processes including fatty acid synthesis and protein acetylation.

Decreased histone acetylation following OSU-03012 treatment indicates disruption of chromatin remodeling and gene expression regulation [15] [16]. Acetyl-CoA serves as the acetyl donor for histone acetyltransferases, and its depletion results in global changes in histone modification patterns. This epigenetic disruption contributes to the compound's ability to alter cellular function and viability.

The compound also demonstrates weak inhibitory activity against human acetyl-CoA synthetase 2 (ACSS2), though with significantly reduced potency compared to fungal enzymes [15] [16]. This differential sensitivity helps explain the selective toxicity profile, where therapeutic doses can inhibit pathogen growth while maintaining acceptable toxicity in mammalian cells.

The antimicrobial effects of OSU-03012 often involve host-directed mechanisms rather than direct pathogen killing [17]. The compound's ability to disrupt acetyl-CoA metabolism in host cells can create an environment unfavorable for intracellular pathogens, particularly those that depend on host cell acetyl-CoA for their own metabolic processes. This mechanism has been demonstrated against intracellular bacteria such as Salmonella enterica and Francisella tularensis.

MechanismPrimary TargetIC50/Binding AffinityKey Downstream EffectsCancer Types Affected
PDK1/Akt InhibitionPDK15 μMDecreased Akt phosphorylation, GSK3β activationEndometrial carcinoma, rhabdomyosarcoma, schwannoma
PERK ActivationPERKN/AHSP70 upregulation, GRP78/BiP downregulation, autophagyGlioma, multiple tumor types
Caspase-Independent DeathCathepsin B, BID, AIFN/ALysosomal dysfunction, mitochondrial AIF releasePrimary human glioma, various cancers
Aurora Kinase A InhibitionAurora Kinase A-109.901 kcal/molMYC/MYCN destabilization, GSK3β effectsNeuroblastoma, multiple cancer types
Acetyl-CoA Synthetase InhibitionAcetyl-CoA SynthetaseATP-competitiveDecreased histone acetylation, autophagy inductionFungal cells, some cancer types

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

460.15109573 g/mol

Monoisotopic Mass

460.15109573 g/mol

Heavy Atom Count

34

Appearance

Solid powder

UNII

EX3O2Q61UV

Pharmacology

PDK1 Inhibitor AR-12 is an orally bioavailable, small-molecule, celecoxib-derived inhibitor of phosphoinositide-dependent kinase-1 (PDK1) with potential antineoplastic activity. Devoid of any COX inhibiting activity, PDK1 inhibitor AR-12 binds to and inhibits the phosphorylation of 3-phosphoinositide-dependent kinase-1 (PDK-1).; subsequently, the phosphorylation and activation of the serine/threonine protein kinase Akt (protein kinase B or PKB) is inhibited, which may result in inhibition of the PI3K/Akt signaling pathway, inhibition of tumor cell proliferation, and the induction of tumor cell apoptosis. In addition, this agent appears to induce the activity of protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a key role in the endoplasmic reticulum stress pathway. Activation and dysregulation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

Other CAS

742112-33-0

Wikipedia

OSU-03012

Dates

Last modified: 09-12-2023

AR-13 reduces antibiotic-resistant bacterial burden in cystic fibrosis phagocytes and improves cystic fibrosis transmembrane conductance regulator function

Kaivon Assani, Chandra L Shrestha, Hannah Rinehardt, Shuzhong Zhang, Frank Robledo-Avila, Jack Wellmerling, Santiago Partida-Sanchez, Estelle Cormet-Boyaka, Susan D Reynolds, Larry S Schlesinger, Benjamin T Kopp
PMID: 30366849   DOI: 10.1016/j.jcf.2018.10.010

Abstract

There are no effective treatments for Burkholderia cenocepacia in patients with cystic fibrosis (CF) due to bacterial multi-drug resistance and defective host killing. We demonstrated that decreased bacterial killing in CF is caused by reduced macrophage autophagy due to defective cystic fibrosis transmembrane conductance regulator (CFTR) function. AR-12 is a small molecule autophagy inducer that kills intracellular pathogens such as Francisella. We evaluated the efficacy of AR-12 and a new analogue AR-13 in reducing bacterial burden in CF phagocytes.
Human CF and non-CF peripheral blood monocyte-derived macrophages, neutrophils, and nasal epithelial cells were exposed to CF bacterial strains in conjunction with treatment with antibiotics and/or AR compounds.
AR-13 and not AR-12 had growth inhibition on B. cenocepacia and methicillin-resistantStaphylococcus aureus (MRSA) in media alone. There was a 99% reduction in MRSA in CF macrophages, 71% reduction in Pseudomonas aeruginosa in CF neutrophils, and 70% reduction in non-CF neutrophils using AR-13. Conversely, there was no reduction in B. cenocepacia in infected CF and non-CF macrophages using AR-13 alone, but AR-13 and antibiotics synergistically reduced B. cenocepacia in CF macrophages. AR-13 improved autophagy in CF macrophages and CF patient-derived epithelial cells, and increased CFTR protein expression and channel function in CF epithelial cells.
The novel AR-12 analogue AR-13, in combination with antibiotics, reduced antibiotic-resistant bacterial burden in CF phagocytes, which correlated with increased autophagy and CFTR expression. AR-13 is a novel therapeutic for patients infected with B. cenocepacia and other resistant organisms that lack effective therapies.


AR12 (OSU-03012) suppresses GRP78 expression and inhibits SARS-CoV-2 replication

Jonathan O Rayner, Rosemary A Roberts, Jin Kim, Andrew Poklepovic, Jane L Roberts, Laurence Booth, Paul Dent
PMID: 32966814   DOI: 10.1016/j.bcp.2020.114227

Abstract

AR12 is a derivative of celecoxib which no-longer acts against COX2 but instead inhibits the ATPase activity of multiple chaperone proteins, in particular GRP78. GRP78 acts as a sensor of endoplasmic reticulum stress and is an essential chaperone required for the life cycle of all mammalian viruses. We and others previously demonstrated in vitro and in vivo that AR12 increases autophagosome formation and autophagic flux, enhances virus protein degradation, preventing virus reproduction, and prolonging the survival of infected animals. In this report, we determined whether AR12 could act against SARS-CoV-2. In a dose-dependent fashion AR12 inhibited SARS-CoV-2 spike protein expression in transfected or infected cells. AR12 suppressed the production of infectious virions via autophagosome formation, which was also associated with degradation of GRP78. After AR12 exposure, the colocalization of GRP78 with spike protein was reduced. Knock down of eIF2α prevented AR12-induced spike degradation and knock down of Beclin1 or ATG5 caused the spike protein to localize in LAMP2+ vesicles without apparent degradation. HCT116 cells expressing ATG16L1 T300, found in the majority of persons of non-European descent, particularly from Africa, expressed greater amounts of GRP78 and SARS-CoV-2 receptor angiotensin converting enzyme 2 compared to ATG16L1 A300, predominantly found in Europeans, suggestive that ATG16L1 T300 expression may be associated with a greater ability to be infected and to reproduce SARS-CoV-2. In conclusion, our findings demonstrate that AR12 represents a clinically relevant anti-viral drug for the treatment of SARS-CoV-2.


Repurposing Eukaryotic Kinase Inhibitors as Colistin Adjuvants in Gram-Negative Bacteria

William T Barker, Ansley M Nemeth, Sara M Brackett, Akash K Basak, Courtney E Chandler, Leigh A Jania, William J Zuercher, Roberta J Melander, Beverly H Koller, Robert K Ernst, Christian Melander
PMID: 31434474   DOI: 10.1021/acsinfecdis.9b00212

Abstract

Kinase inhibitors comprise a diverse cohort of chemical scaffolds that are active in multiple biological systems. Currently, thousands of eukaryotic kinase inhibitors are commercially available, have well-characterized targets, and often carry pharmaceutically favorable toxicity profiles. Recently, our group disclosed that derivatives of the natural product meridianin D, a known inhibitor of eukaryotic kinases, modulated behaviors of both Gram-positive and Gram-negative bacteria. Herein, we expand our exploration of kinase inhibitors in Gram-negative bacilli utilizing three commercially available kinase inhibitor libraries and, ultimately, identify two chemical structures that potentiate colistin (polymyxin E) in multiple strains. We report IMD-0354, an inhibitor of IKK-β, as a markedly effective adjuvant in colistin-resistant bacteria and also describe AR-12 (OSU-03012), an inhibitor of pyruvate dehydrogenase kinase-1 (PDK-1), as a potentiator in colistin-sensitive strains. This report comprises the first description of the novel cross-reactivity of these molecules.


MicroRNA‑363‑3p inhibits cell proliferation and induces apoptosis in retinoblastoma cells via the Akt/mTOR signaling pathway by targeting PIK3CA

Xiaojie Ma, Lan Jin, Xiaoqin Lei, Jingan Tong, Runsheng Wang
PMID: 32323827   DOI: 10.3892/or.2020.7544

Abstract

There is extensive evidence suggesting that microRNAs (miRs) can modulate the activity of oncogenes and tumor suppressors, and are associated with the occurrence of cancer. In the present study, the function of miR‑363‑3p in the progression of retinoblastoma (RB) was investigated. miR‑363‑3p expression in RB was decreased, and miR‑363‑3p protein levels were found to be inversely correlated with phosphatidylinositol‑4,5‑bisphosphate 3‑kinase catalytic subunit α (PIK3CA) levels. Overexpression of miR‑363‑3p in an in vitro model of RB revealed that miR‑363‑3p had anticancer effects on RB and regulated PIK3CA, pyruvate dehydrogenase kinase 1 (PDK1) and phosphorylated protein kinase B (p‑AKT) protein expression. Downregulation of miR‑363‑3p promoted cell proliferation of RB cells through PIK3CA, PDK1 and p‑AKT protein expression. Knockdown of PIK3CA increased the anticancer effects of miR‑363‑3p in RB cells. Treatment with OSU‑03012, a PDK1 inhibitor, accelerated the anticancer effects of miR‑363‑3p in RB cells. Taken together, the results demonstrate that miR‑363‑3p functions as a tumor suppressor in RB by targeting PIK3CA.


AR-12 Exhibits Direct and Host-Targeted Antibacterial Activity toward

Shaoyan Zhang, Yuzhen Zou, Qi Guo, Jianhui Chen, Liyun Xu, Xiaoyu Wan, Zhemin Zhang, Bing Li, Haiqing Chu
PMID: 32482678   DOI: 10.1128/AAC.00236-20

Abstract

Therapeutic options for
infections are extremely limited. New or repurposed drugs are needed. The anti-
activity of AR-12 (OSU-03012), reported to express broad-spectrum antimicrobial effects, was investigated
and
Antimicrobial susceptibility testing was performed on 194 clinical isolates. Minimum bactericidal concentration and time-kill kinetics assays were conducted to distinguish the bactericidal versus bacteriostatic activity of AR-12. Synergy between AR-12 and five clinically important antibiotics was determined using a checkerboard synergy assay. The activity of AR-12 against intracellular
residing within macrophage was also evaluated. Finally, the potency of AR-12
was determined in a neutropenic mouse model that mimics pulmonary
infection. AR-12 exhibited high anti-
activity
, with an MIC
of 4 mg/liter (8.7 μM) and an MIC
of 8 mg/liter (17.4 μM) for both subsp.
and subsp.
AR-12 and amikacin exhibited comparable bactericidal activity against extracellular
in culture. AR-12, however, exhibited significantly greater intracellular antibacterial activity than amikacin and caused a significant reduction in the bacterial load in the lungs of neutropenic mice infected with
No antagonism between AR-12 and clarithromycin, amikacin, imipenem, cefoxitin, or tigecycline was evident. In conclusion, AR-12 is active against
and
and does not antagonize the most frequently used anti-
drugs. As such, AR-12 is a potential candidate to include in novel strategies to treat
infections.


The celecoxib derivative kinase inhibitor AR-12 (OSU-03012) inhibits Zika virus via down-regulation of the PI3K/Akt pathway and protects Zika virus-infected A129 mice: A host-targeting treatment strategy

Jasper Fuk-Woo Chan, Zheng Zhu, Hin Chu, Shuofeng Yuan, Kenn Ka-Heng Chik, Chris Chung-Sing Chan, Vincent Kwok-Man Poon, Cyril Chik-Yan Yip, Xi Zhang, Jessica Oi-Ling Tsang, Zijiao Zou, Kah-Meng Tee, Huiping Shuai, Gang Lu, Kwok-Yung Yuen
PMID: 30326204   DOI: 10.1016/j.antiviral.2018.10.007

Abstract

Zika virus (ZIKV) is a human-pathogenic flavivirus that has recently emerged as a global public health threat. ZIKV infection may be associated with congenital malformations in infected fetuses and severe neurological and systemic complications in infected adults. There are currently limited treatment options for ZIKV infection. AR-12 (OSU-03012) is a celecoxib derivative cellular kinase inhibitor that has broad-spectrum antiviral activities. In this study, we investigated the antiviral activity and mechanism of AR-12 against ZIKV. We evaluated the in vitro anti-ZIKV activity of AR-12, using cell protection and virus yield reduction assays, in multiple clinically relevant cell lines, and the in vivo treatment effects of AR-12 in a lethal mouse model using type I interferon receptor-deficient A129 mice. AR-12 inhibited ZIKV strains belonging to both the African and Asian/American lineages in Huh-7 and/or neuronal cells. AR12's IC
against ZIKV was consistently <2 μM in these cells. ZIKV-infected A129 mice treated with intraperitoneally or orally administered AR-12 had significantly higher survival rate (50.0%-83.3% vs 0%, P < 0.05), less body weight loss, and lower blood and tissue ZIKV RNA loads than untreated control A129 mice. These anti-ZIKV effects were likely the results of down-regulation of the PI3K/Akt pathway by AR-12. Clinical trials using the clinically available and broad-spectrum AR-12 as an empirical treatment should be considered especially for patients residing in or returning from areas endemic of ZIKV and other arboviral infections who present with an acute undifferentiated febrile illness.


In Vivo and Cellular Trafficking of Acetalated Dextran Microparticles for Delivery of a Host-Directed Therapy for Salmonella enterica Serovar Typhi Infection

Monica M Johnson, Michael A Collier, Ky V Hoang, Erica N Pino, Elizabeth G Graham-Gurysh, Matthew D Gallovic, Md Shamim Hasan Zahid, Naihan Chen, Larry Schlesinger, John S Gunn, Eric M Bachelder, Kristy M Ainslie
PMID: 30296381   DOI: 10.1021/acs.molpharmaceut.8b00802

Abstract

Previously we have encapsulated host-directed therapy AR-12 into acetalated dextran (Ace-DEX) microparticles (MPs) to mitigate drug toxicity and passively target phagocytic host cells. Herein, we have improved upon our initial emulsion-based formulation of Ace-DEX MPs encapsulating AR-12 (AR-12/MPs) by improving the drug encapsulation efficiency, evaluating sterilization processes for manufacturing, and understanding cellular and in vivo trafficking of the MPs. By using an alternative solvent system, ethyl acetate, we report an increased encapsulation efficiency of AR-12 while maintaining the pH-responsive degradation kinetics of Ace-DEX MPs. To better manufacture this novel antimicrobial formulation, we sterilized AR-12/MPs by gamma irradiation or ethylene oxide and evaluated their efficacy against intracellular Salmonella enterica serovar Typhi. Sterilized AR-12/MPs resulted in a significant reduction in intracellular bacterial burden compared to Blank/MPs. We also characterized intracellular trafficking of Ace-DEX MPs encapsulating fluorophores, which demonstrated internalization of MPs in endo/lysosomal compartments and time and degradation-rate dependent lysosomal escape into cytosolic compartments. Additionally, in vivo toxicity was mitigated following encapsulation of AR-12, where the maximum tolerated dose of AR-12 was increased compared to soluble treatment via intranasal, intravenous, and intraperitoneal administration routes. Following in vivo trafficking of Ace-DEX MPs via the same routes, intranasal administration demonstrated the highest accumulation in the lungs, liver, and kidneys, which persisted out to 240 h. Overall, we have advanced the formulation of this host-directed therapy and broadened the understanding of Ace-DEX MP delivery.


Novel AR-12 derivatives, P12-23 and P12-34, inhibit flavivirus replication by blocking host de novo pyrimidine biosynthesis

Chao-Fu Yang, Balraj Gopula, Jian-Jong Liang, Jin-Kun Li, Si-Yu Chen, Yi-Ling Lee, Ching S Chen, Yi-Ling Lin
PMID: 30459406   DOI: 10.1038/s41426-018-0191-1

Abstract

The genus Flavivirus contains many important pathogens, including dengue virus (DENV), Zika virus (ZIKV), and Japanese encephalitis virus (JEV). AR-12 is a celecoxib-derived anticancer agent that possesses antiviral activity against a broad range of viruses. We pharmacologically exploited this unique activity to develop additional antiviral agents, resulting in the production of the AR-12 derivatives P12-23 and P12-34. At nanomolar concentrations, these compounds were effective in suppressing DENV, ZIKV and JEV replication, exhibiting 10-fold improvements in the efficacy and selectivity indices as compared to AR-12. Regarding the mode of antiviral action, P12-23 and P12-34 inhibited viral RNA replication but had no effect on viral binding, entry or translation. Moreover, these AR-12 derivatives co-localized with mitochondrial markers, and their antiviral activity was lost in mitochondria-depleted cells. Interestingly, exogenous uridine or orotate, the latter being a metabolite of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), abolished the antiviral activity of AR-12 and its derivatives. As DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, these AR-12 derivatives may act by targeting pyrimidine biosynthesis in host cells to inhibit viral replication. Importantly, treatment with P12-34 significantly improved the survival of mice that were subcutaneously challenged with DENV. Thus, P12-34 may warrant further evaluation as a therapeutic to control flaviviral outbreaks.


Evaluation of synergy between host and pathogen-directed therapies against intracellular Leishmania donovani

M Shamim Hasan Zahid, Monica M Johnson, Robert J Tokarski 2nd, Abhay R Satoskar, James R Fuchs, Eric M Bachelder, Kristy M Ainslie
PMID: 31493763   DOI: 10.1016/j.ijpddr.2019.08.004

Abstract

Visceral leishmaniasis (VL) is associated with treatment complications due to the continued growth of resistant parasites toward currently available pathogen-directed therapeutics. To limit the emergence and combat resistant parasites there is a need to develop new anti-leishmanial drugs and alternative treatment approaches, such as host-directed therapeutics (HDTs). Discovery of new anti-leishmanial drugs including HDTs requires suitable in vitro assay systems. Herein, we modified and evaluated a series of resazurin assays against different life-stages of the VL causing parasite, Leishmania donovani to identify novel HDTs. We further analyzed the synergy of combinatorial interactions between traditionally used pathogen-directed drugs and HDTs for clearance of intracellular L. donovani. The inhibitory concentration at 50% (IC
) of the five evaluated therapies [amphotericin B (AMB), miltefosine, paromomycin, DNER-4, and AR-12 (OSU-03012)] was determined against promastigotes, extracellular amastigotes, and intracellular amastigotes of L. donovani via a resazurin-based assay and compared to image-based microscopy. Using the resazurin-based assay, all evaluated therapies showed reproducible anti-leishmanial activity against the parasite's different life-stages. These results were consistent to the traditional image-based technique. The gold standard of therapy, AMB, showed the highest potency against intracellular L. donovani, and was further evaluated for combinatorial effects with the HDTs. Among the combinations analyzed, pathogen-directed AMB and host-directed AR-12 showed a synergistic reduction of intracellular L. donovani compared to individual treatments. The modified resazurin assay used in this study demonstrated a useful technique to measure new anti-leishmanial drugs against both intracellular and extracellular parasites. The synergistic interactions between pathogen-directed AMB and host-directed AR-12 showed a great promise to combat VL, with the potential to reduce the emergence of drug-resistant strains.


Explore Compound Types